molecular formula C15H21N B6150807 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline CAS No. 374824-24-5

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6150807
CAS No.: 374824-24-5
M. Wt: 215.3
InChI Key:
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Description

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C15H21N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a cyclohexyl group attached to the tetrahydroisoquinoline core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Various halogenating agents and nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of decahydroisoquinoline derivatives.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of 6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzymes, and interact with receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The presence of the cyclohexyl group in this compound imparts unique properties, making it distinct from other tetrahydroisoquinoline derivatives.

Properties

CAS No.

374824-24-5

Molecular Formula

C15H21N

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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